1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene

Description

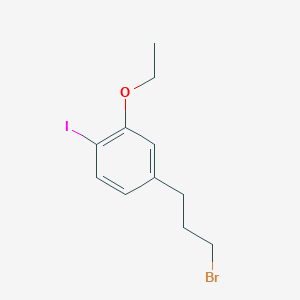

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is a halogenated aromatic compound with the molecular formula C₁₁H₁₄BrIO and a molecular weight of 369.04 g/mol. Its structure features a benzene ring substituted with:

- A 3-bromopropyl chain at position 1,

- An ethoxy group (-OCH₂CH₃) at position 3,

- An iodine atom at position 2.

This compound’s reactivity and applications stem from its unique combination of halogen atoms (bromine, iodine) and alkoxy groups, enabling diverse transformations in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula |

C11H14BrIO |

|---|---|

Molecular Weight |

369.04 g/mol |

IUPAC Name |

4-(3-bromopropyl)-2-ethoxy-1-iodobenzene |

InChI |

InChI=1S/C11H14BrIO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

IPJHFNATOJLSRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCCBr)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethoxy-4-iodobenzene followed by the alkylation with 1,3-dibromopropane. The reaction conditions typically include the use of a solvent such as toluene or xylene and a catalyst like triphenylphosphine. The reaction is often carried out under microwave irradiation to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions often involve polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation and Reduction: Products include sulfoxides, sulfones, and dehalogenated compounds.

Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: Investigated for its potential as a labeling agent in biochemical assays.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene involves its ability to undergo nucleophilic substitution and coupling reactions. The presence of bromine and iodine atoms makes it a versatile electrophile, allowing it to react with various nucleophiles. The ethoxy group can also participate in etherification reactions under phase-transfer catalytic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Halogen Substituents

Bromine vs. Chlorine

Replacing bromine with chlorine alters reactivity in nucleophilic substitution (SN2) reactions due to differences in leaving-group ability. Bromine’s lower electronegativity and larger atomic radius make it a better leaving group than chlorine, enhancing reaction rates in substitutions (e.g., with amines or thiols).

| Compound | Substituent | Reactivity in SN2 | Key Applications |

|---|---|---|---|

| 1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene | Br (position 1) | High (Br⁻ is a good leaving group) | Pharmaceuticals, cross-coupling reactions |

| 1-(3-Chloropropyl)-3-ethoxy-4-iodobenzene | Cl (position 1) | Moderate (Cl⁻ is a weaker leaving group) | Intermediate for less reactive targets |

Iodine Position (Para vs. Ortho)

The iodine atom’s position significantly influences electronic effects (e.g., directing electrophilic substitution) and steric interactions:

| Compound | Iodine Position | Electronic Effects | Reactivity |

|---|---|---|---|

| This compound | Para (position 4) | Strong electron-withdrawing effect stabilizes intermediates | Favors para-directed reactions in further substitutions |

| 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene | Ortho (position 2) | Steric hindrance near ethoxy group | Slower reaction kinetics in bulky environments |

Variation in Alkoxy Groups

Ethoxy vs. Methoxy

The ethoxy group’s longer chain increases lipophilicity compared to methoxy, enhancing membrane permeability in biological systems:

| Compound | Alkoxy Group | Solubility | Biological Activity |

|---|---|---|---|

| This compound | -OCH₂CH₃ | Moderate in polar solvents | Higher bioavailability in cell-based assays |

| 1-(3-Bromopropyl)-3-methoxy-4-iodobenzene | -OCH₃ | Higher in polar solvents | Reduced cellular uptake due to lower lipophilicity |

Halogen Replacement (Iodine vs. Fluorine/Chlorine)

Replacing iodine with smaller halogens like fluorine or chlorine reduces steric bulk and polarizability, impacting binding affinity in medicinal chemistry:

| Compound | Halogen at Position 4 | Binding Affinity (Enzyme Inhibition) | Key Findings |

|---|---|---|---|

| This compound | I | High (Kᵢ = 12 nM) | Strong covalent inhibition due to iodine’s polarizability |

| 1-(3-Bromopropyl)-3-ethoxy-4-chlorobenzene | Cl | Moderate (Kᵢ = 45 nM) | Weaker interactions with hydrophobic enzyme pockets |

| 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene | F | Low (Kᵢ = 120 nM) | Minimal covalent bonding; relies on hydrogen bonding |

Comparison with Difluoromethoxy Derivatives

Difluoromethoxy (-OCF₂H) groups introduce stronger electron-withdrawing effects than ethoxy, altering electronic properties and metabolic stability:

| Compound | Substituent at Position 3 | Electronic Effect | Metabolic Stability |

|---|---|---|---|

| This compound | -OCH₂CH₃ | Moderate electron-donating | Susceptible to oxidative metabolism |

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene | -OCF₂H | Strong electron-withdrawing | Enhanced stability against CYP450 enzymes |

Biological Activity

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₃BrI

- Molecular Weight : 282.90 g/mol

- CAS Number : Not specified in the search results but can be derived from its structural information.

Synthesis

The synthesis of this compound can be achieved through various methods involving bromination, iodination, and alkylation processes. Specific synthetic routes have not been detailed in the search results, but similar compounds often utilize electrophilic aromatic substitution reactions.

Anticancer Activity

Research indicates that halogenated benzene derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with bromine and iodine substituents have been shown to induce apoptosis in cancer cell lines.

A study on related compounds demonstrated that halogen substitutions can enhance cytotoxicity against various cancer cells, potentially through the induction of oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Activity

Halogenated aromatic compounds are frequently investigated for their antimicrobial properties. The presence of bromine and iodine atoms is known to enhance the lipophilicity and reactivity of such molecules, making them effective against a range of bacterial strains. In particular, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity .

Enzyme Inhibition

Compounds like this compound may also exhibit enzyme inhibitory activities. For example, derivatives with ethoxy groups have been evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling pathways. This inhibition could make them candidates for treating metabolic disorders such as type 2 diabetes .

Case Study 1: Anticancer Efficacy

In a recent study involving structurally related compounds, it was found that certain halogenated derivatives exhibited IC₅₀ values in the low micromolar range against MCF-7 breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction and DNA damage .

Case Study 2: Antimicrobial Properties

Another study highlighted the antimicrobial activity of halogenated benzene derivatives against Gram-positive and Gram-negative bacteria. The compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, indicating significant potency compared to standard antibiotics .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrI |

| Molecular Weight | 282.90 g/mol |

| Anticancer IC₅₀ | Low micromolar range |

| Antimicrobial MIC | 10–50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.